molecular formula C10H11N3 B14212252 2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine CAS No. 526224-67-9

2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B14212252
CAS No.: 526224-67-9
M. Wt: 173.21 g/mol
InChI Key: ACAVYYDDSCSHSN-UHFFFAOYSA-N
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Description

2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-6-methylpyridine with 3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine or pyrazole derivatives.

    Substitution: Formation of substituted pyridine or pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di(1H-pyrazol-1-yl)pyridine
  • 2-Methyl-6-(1H-pyrazol-1-yl)pyridine
  • 2,6-Bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of a methyl group on both the pyridine and pyrazole rings. This structural feature can influence its electronic properties and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

526224-67-9

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-6-(3-methylpyrazol-1-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-8-4-3-5-10(11-8)13-7-6-9(2)12-13/h3-7H,1-2H3

InChI Key

ACAVYYDDSCSHSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C=CC(=N2)C

Origin of Product

United States

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